Cas no 1807191-87-2 (3-Difluoromethyl-4-fluoro-2-iodopyridine)
3-Difluoromethyl-4-fluoro-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Difluoromethyl-4-fluoro-2-iodopyridine
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- Inchi: 1S/C6H3F3IN/c7-3-1-2-11-6(10)4(3)5(8)9/h1-2,5H
- InChI Key: FPPYDZWNACTSOL-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CN=1)F)C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 133
- XLogP3: 2.3
- Topological Polar Surface Area: 12.9
3-Difluoromethyl-4-fluoro-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007075-250mg |
3-Difluoromethyl-4-fluoro-2-iodopyridine |
1807191-87-2 | 95% | 250mg |
$970.20 | 2022-03-31 | |
| Alichem | A029007075-500mg |
3-Difluoromethyl-4-fluoro-2-iodopyridine |
1807191-87-2 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
| Alichem | A029007075-1g |
3-Difluoromethyl-4-fluoro-2-iodopyridine |
1807191-87-2 | 95% | 1g |
$2,750.25 | 2022-03-31 |
3-Difluoromethyl-4-fluoro-2-iodopyridine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-Difluoromethyl-4-fluoro-2-iodopyridine
Introduction to 3-Difluoromethyl-4-fluoro-2-iodopyridine (CAS No. 1807191-87-2)
3-Difluoromethyl-4-fluoro-2-iodopyridine, identified by the chemical abstracts service number 1807191-87-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its dual fluorine substituents at the 3rd and 4th positions and an iodine atom at the 2nd position, exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry. The presence of these halogen atoms enhances its reactivity, facilitating various cross-coupling reactions that are pivotal in modern drug discovery.
The significance of 3-Difluoromethyl-4-fluoro-2-iodopyridine lies in its versatility as a building block for more complex molecular architectures. In recent years, there has been a surge in the development of fluorinated compounds due to their improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. This trend has spurred extensive research into fluorinated pyridines, which are known for their role in medicinal chemistry.
One of the most compelling aspects of 3-Difluoromethyl-4-fluoro-2-iodopyridine is its utility in Suzuki-Miyaura cross-coupling reactions. The iodine atom at the 2-position serves as an excellent handle for palladium-catalyzed coupling with boronic acids or esters, enabling the rapid construction of biaryl systems. Such biaryl structures are prevalent in many bioactive molecules, including antiviral and anticancer agents. The difluoromethyl group further enhances the compound's potential by introducing rigidity and lipophilicity, which can be critical for optimizing drug-like properties.
Recent advancements in synthetic methodologies have expanded the applications of 3-Difluoromethyl-4-fluoro-2-iodopyridine. For instance, transition-metal-catalyzed reactions such as Heck couplings and Buchwald-Hartwig aminations have been employed to introduce additional functional groups, such as amides and alkenes, into the pyridine core. These modifications have opened up new avenues for designing novel therapeutic agents with tailored biological activities.
The pharmaceutical industry has been particularly keen on exploring fluorinated pyridines due to their demonstrated ability to modulate receptor interactions and enzyme inhibition. For example, studies have shown that substituents at specific positions on the pyridine ring can influence binding affinity to target proteins, making fluorinated derivatives ideal candidates for structure-based drug design. The dual fluorine atoms in 3-Difluoromethyl-4-fluoro-2-iodopyridine contribute to this property by enhancing electron-withdrawing effects and stabilizing positive charges, which can be crucial for achieving high potency.
In agrochemical research, 3-Difluoromethyl-4-fluoro-2-iodopyridine has been utilized as a precursor for developing novel pesticides and herbicides. The structural features of this compound allow for interactions with biological targets that are distinct from traditional agrochemicals, potentially leading to compounds with improved efficacy and reduced environmental impact. The iodine atom also provides a site for further derivatization, enabling chemists to fine-tune the properties of agrochemicals for specific applications.
The synthesis of 3-Difluoromethyl-4-fluoro-2-iodopyridine itself is an area of active investigation. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring that this compound remains readily accessible for industrial applications. Some approaches involve multi-step sequences starting from commercially available pyridines, while others leverage catalytic methods to achieve selective functionalization.
The growing interest in 3-Difluoromethyl-4-fluoro-2-iodopyridine has also spurred computational studies aimed at understanding its reactivity and designing derivatives with enhanced properties. Molecular modeling techniques have been employed to predict how different substituents will influence the compound's behavior in biological systems. These insights are invaluable for guiding experimental efforts and accelerating the discovery process.
Looking ahead, the future prospects for 3-Difluoromethyl-4-fluoro-2-iodopyridine appear promising as more sophisticated synthetic tools become available. Advances in flow chemistry and photoredox catalysis may further streamline its preparation and enable access to previously inaccessible derivatives. Additionally, collaborations between academia and industry will likely drive innovation by combining experimental expertise with computational power.
In conclusion,3-Difluoromethyl-4-fluoro-2-iodopyridine (CAS No. 1807191-87) represents a cornerstone compound in modern synthetic chemistry with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics with improved efficacy and safety profiles.
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